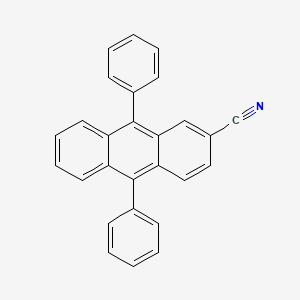

9,10-Diphenylanthracene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

103035-10-5 |

|---|---|

Molecular Formula |

C27H17N |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

9,10-diphenylanthracene-2-carbonitrile |

InChI |

InChI=1S/C27H17N/c28-18-19-15-16-24-25(17-19)27(21-11-5-2-6-12-21)23-14-8-7-13-22(23)26(24)20-9-3-1-4-10-20/h1-17H |

InChI Key |

MRYLMYIABMQRML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C#N |

Origin of Product |

United States |

Electronic Structure and Theoretical Investigations of 9,10 Diphenylanthracene 2 Carbonitrile

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic behavior of 9,10-Diphenylanthracene-2-carbonitrile. These computational methods allow for the determination of key parameters that govern its optical and electronic properties.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a pivotal role in the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals dictates the electronic excitation energy. For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylanthracene core, characteristic of the parent DPA molecule. The LUMO, conversely, is anticipated to have significant contributions from the electron-withdrawing cyano (-CN) group, in addition to the anthracene (B1667546) framework.

The introduction of the nitrile group at the 2-position is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted DPA. This is due to the inductive and mesomeric electron-withdrawing nature of the cyano group. However, the effect is generally more pronounced on the LUMO level. This differential stabilization of the frontier orbitals leads to a modification of the electronic band gap.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| 9,10-Diphenylanthracene (B110198) (DPA) | -5.6 to -5.9 (Calculated) | -2.5 to -2.7 (Calculated) |

| This compound | Expected to be lower than DPA | Expected to be significantly lower than DPA |

Band Gap Analysis and Tuning

The energy difference between the HOMO and LUMO levels defines the band gap of the molecule, which is a critical parameter for its application in electronic devices. The introduction of the electron-withdrawing nitrile group is a common strategy for tuning the band gap of organic molecules. For this compound, the significant lowering of the LUMO energy level, coupled with a smaller decrease in the HOMO energy, is predicted to result in a smaller HOMO-LUMO gap compared to the parent DPA.

This reduction in the band gap would lead to a red-shift in the absorption and emission spectra of the molecule. The extent of this shift can be modulated by the position and number of the cyano substituents on the anthracene core. This tunability is a key feature in the design of organic materials for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Density Functional Theory (DFT) Studies on Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method for investigating the three-dimensional structure and conformational energetics of molecules. For a relatively large and flexible molecule like this compound, DFT calculations can provide valuable information about its preferred geometry.

Influence of Phenyl and Nitrile Groups on Molecular Geometry and Planarity

The molecular geometry of this compound is largely determined by the spatial arrangement of the two phenyl groups at the 9 and 10 positions and the nitrile group at the 2-position relative to the central anthracene plane. In the parent DPA molecule, the phenyl rings are twisted with respect to the anthracene core, with reported dihedral angles in the range of 60-90 degrees depending on the crystal packing or solvent environment. mdpi.com This non-planar conformation is a result of steric hindrance between the hydrogen atoms of the phenyl rings and the anthracene core.

The introduction of the nitrile group at the 2-position is not expected to significantly alter the dihedral angles of the phenyl groups at the 9 and 10 positions. However, it will influence the local geometry of the anthracene ring to which it is attached. The linear and rigid nature of the cyano group will impose certain geometric constraints. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. The planarity of the anthracene core itself is likely to be largely maintained.

| Structural Feature | Expected Value/Observation |

|---|---|

| Dihedral Angle (Phenyl-Anthracene) | ~60-90 degrees |

| C-C≡N Bond Angle | ~180 degrees |

| Planarity of Anthracene Core | Largely planar |

Conformational Isomerism and Energetics

Conformational isomerism in this compound arises primarily from the rotation of the two phenyl groups around the single bonds connecting them to the anthracene core. Due to the steric hindrance mentioned earlier, free rotation is hindered, leading to a potential energy surface with distinct minima corresponding to stable conformers.

Excited State Characterization and Transition Pathways

The excited state properties of this compound are crucial for understanding its photophysical behavior, including its absorption and emission characteristics. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited state energies and transition properties.

The lowest singlet excited state (S1) of this compound is expected to be a π-π* transition, similar to the parent DPA. This transition is responsible for the characteristic blue fluorescence of DPA derivatives. The introduction of the nitrile group can influence the nature of the excited state. Specifically, it can introduce some intramolecular charge transfer (ICT) character into the S1 state. This ICT character arises from the transfer of electron density from the electron-rich diphenylanthracene core to the electron-accepting nitrile group upon photoexcitation.

The presence of ICT character can have several consequences on the photophysical properties. It can lead to a larger Stokes shift (the energy difference between the absorption and emission maxima) and a greater sensitivity of the emission wavelength to the polarity of the solvent (solvatochromism). The triplet excited state (T1) energy is also an important parameter, particularly for applications in phosphorescent OLEDs. Phenyl substitution at the 9 and 10-positions of anthracene is known to have a minor effect on the T1 state energy level. researchgate.net

| Excited State Property | Expected Characteristic |

|---|---|

| Lowest Singlet Excited State (S1) | π-π* with potential intramolecular charge transfer (ICT) character |

| Stokes Shift | Potentially larger than DPA due to ICT |

| Solvatochromism | Emission wavelength may be sensitive to solvent polarity |

| Triplet State (T1) Energy | Expected to be similar to DPA (~1.77 eV) |

Singlet and Triplet Exciton (B1674681) Energies and Wavefunctions

The photophysical properties of DPA derivatives are governed by their lowest singlet (S₁) and triplet (T₁) excited states. The energies of these states and the nature of their wavefunctions determine the molecule's absorption, emission, and intersystem crossing characteristics.

Theoretical calculations on the closely related isomer, 4-(10-phenylanthracen-9-yl)benzonitrile, provide insight into the likely electronic structure of this compound. DFT calculations indicate that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily localized on the anthracene core, a common feature for DPA derivatives. This localization means that the fundamental S₀ → S₁ electronic transition is predominantly a π → π* transition centered on the anthracene moiety. The phenyl and cyano-phenyl substituents have a smaller, perturbative effect on these frontier orbitals.

The calculated energies for the S₁ and T₁ states of the isomer are key to understanding its potential for various applications. The energy difference between the S₁ and T₁ states (ΔEST) is a critical parameter influencing the rates of intersystem crossing and the possibility of processes like thermally activated delayed fluorescence (TADF). In many DPA derivatives, this gap is relatively large, which favors efficient fluorescence over intersystem crossing.

Table 1: Calculated Excited State Energies for 4-(10-phenylanthracen-9-yl)benzonitrile

| State | Energy (eV) |

|---|---|

| S₁ | 3.12 |

| T₁ | 1.83 |

| T₂ | 3.14 |

Source: Data from DFT calculations on the constitutional isomer 4-(10-phenylanthracen-9-yl)benzonitrile.

Intersystem Crossing (ISC) Rates and Efficiencies

Intersystem crossing (ISC) is the non-radiative transition between electronic states of different spin multiplicity, typically from a singlet state to a triplet state (S₁ → Tₙ). The rate and efficiency of this process compete directly with fluorescence. For standard DPA, the fluorescence quantum yield is very high (often >90%), indicating that ISC is a minor deactivation pathway.

However, substitution on the anthracene core can significantly alter the ISC rate. Studies on non-symmetric DPA derivatives have shown that substitution at the 2-position can lead to a substantial increase in the intersystem crossing rate, in some cases by up to 10-fold compared to unsubstituted DPA. This effect is attributed to enhanced spin-orbit coupling caused by the substituent.

While a direct ISC rate for this compound has not been reported, data from its isomer, 4-(10-phenylanthracen-9-yl)benzonitrile, can provide an estimate of its efficiency. This isomer exhibits a high fluorescence quantum yield (Φf) of 0.95. The ISC quantum yield (ΦISC) can be estimated using the relationship Φf + ΦIC + ΦISC ≈ 1, where ΦIC is the quantum yield of internal conversion. Assuming internal conversion is negligible, a high Φf implies a low ΦISC (approximately 0.05 or 5%). This suggests that despite the presence of the cyano-phenyl group, ISC is not the dominant decay pathway for the excited singlet state in this specific isomer.

Computational Prediction of Spectroscopic Signatures

Computational chemistry, particularly TD-DFT, is a powerful tool for predicting the spectroscopic signatures of molecules, including their UV-Vis absorption and emission spectra, before they are synthesized.

For DPA derivatives, TD-DFT calculations can accurately predict the energies of the principal electronic transitions. The calculations for 4-(10-phenylanthracen-9-yl)benzonitrile predicted the lowest energy absorption maxima corresponding to the S₀ → S₁ transition. These theoretical predictions generally show good agreement with experimentally measured spectra. The characteristic absorption of the DPA core involves a series of vibronically structured bands between 350 and 400 nm. Computational models can reproduce the energies of these main absorption peaks.

Table 2: Experimental and Calculated Absorption Maxima (λabs) for 4-(10-phenylanthracen-9-yl)benzonitrile

| Method | λabs (nm) |

|---|---|

| Experimental | 360, 379, 400 |

| Calculated (TD-DFT) | 397 (S₀→S₁), 320 (S₀→S₂) |

Source: Data for the constitutional isomer 4-(10-phenylanthracen-9-yl)benzonitrile.

The calculations confirm that substitutions on the phenyl rings of DPA typically cause only minor shifts in the absorption spectra, as the transition is largely confined to the anthracene unit.

In addition to electronic spectra, computational methods can predict vibrational spectra (Infrared and Raman). DFT calculations can determine the optimized ground-state geometry and compute the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific vibrational modes to features in the experimental spectra. For DPA, characteristic vibrational modes include C-C skeletal vibrations of the phenyl and anthryl groups and in-plane bending of the benzene (B151609) rings.

Photophysical Mechanisms and Exciton Dynamics of 9,10 Diphenylanthracene 2 Carbonitrile

Fluorescence Emission Mechanisms

The fluorescence of 9,10-diphenylanthracene-2-carbonitrile originates from the decay of the first excited singlet state (S₁) to the ground state (S₀). The characteristics of this emission are strongly dictated by the nature of the substituent and the surrounding environment.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For the parent 9,10-diphenylanthracene (B110198) (DPA), the quantum yield is very high, approaching unity (0.97-1.0) in non-polar solvents like cyclohexane. researchgate.netomlc.orgbjraylight.com This indicates that fluorescence is the dominant decay pathway for the excited singlet state in unsubstituted DPA.

The introduction of a substituent at the 2-position, as in this compound, introduces competing deactivation pathways that can affect the fluorescence efficiency. Research on non-symmetrically substituted DPA derivatives shows that while high fluorescence quantum yields of up to 0.7 in solution are achievable, substitution at the 2-position can also lead to a substantial increase—up to 10-fold—in the rate of intersystem crossing (ISC) compared to the parent DPA. rsc.org Intersystem crossing is a process where the molecule transitions from the singlet excited state (S₁) to the triplet excited state (T₁). This process competes directly with fluorescence, and an increased ISC rate will consequently lower the fluorescence quantum yield. researchgate.net

Therefore, the primary factor influencing the fluorescence efficiency of this compound is the balance between the rate of radiative decay (fluorescence) and the rates of non-radiative decay pathways, most notably intersystem crossing to the triplet manifold.

| Compound | Typical Fluorescence Quantum Yield (Φf) | Intersystem Crossing (ISC) Rate | Primary S₁ Decay Pathway |

|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | ~0.97 (in cyclohexane) bjraylight.com | Low (ΦISC ≈ 0.04) researchgate.net | Fluorescence |

| 2-Substituted DPA Derivatives | Up to 0.70 (in solution) rsc.org | Increased (up to 10x that of DPA) rsc.org | Competition between Fluorescence and ISC |

The emission spectrum of DPA is characterized by a structured blue fluorescence. mdpi.com The introduction of the electron-withdrawing carbonitrile group onto the anthracene (B1667546) core is expected to induce significant solvent-dependent shifts in the emission spectrum, a phenomenon known as solvatochromism.

In non-polar solvents, the emission of this compound would likely resemble that of DPA, appearing in the deep-blue region (<450 nm). rsc.org However, in polar solvents, a pronounced red-shift (a shift to longer wavelengths) is anticipated. This is because the cyano group increases the dipole moment of the molecule, particularly in the excited state. Polar solvent molecules will rearrange around the excited molecule to stabilize this larger dipole moment, lowering the energy of the excited state and thus red-shifting the subsequent emission. researchgate.net

This behavior is indicative of an excited state with intramolecular charge-transfer (ICT) character, where photoexcitation leads to a redistribution of electron density from the diphenylanthracene core to the carbonitrile substituent. Studies on other cyano-substituted anthracenes have demonstrated large red shifts in emission with increasing solvent polarity, confirming a higher dipole moment in the excited state compared to the ground state. researchgate.net

Triplet Excited State Dynamics

The dynamics of the triplet excited state (T₁) are crucial for applications such as photon upconversion. The non-symmetric substitution in this compound directly impacts the population and fate of these triplet states.

As previously noted, substitution at the 2-position of the DPA core can enhance the rate of intersystem crossing, leading to a more efficient population of the triplet state compared to unsubstituted DPA. rsc.org The intrinsic lifetime of this triplet state is a critical parameter, as it determines the probability of it undergoing further reactions, such as triplet-triplet annihilation.

Triplet states are highly susceptible to quenching by various species, most notably molecular oxygen. mdpi.com Therefore, measurements of triplet lifetime are typically performed in deoxygenated solutions. The quenching process occurs via energy transfer from the DPA derivative in its triplet state to oxygen, resulting in the formation of highly reactive singlet oxygen. Other quenching pathways can include self-quenching or interactions with solvent impurities.

Triplet-triplet annihilation (TTA) is a process in which two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and another in the ground state. researchgate.net If the resulting excited singlet state is higher in energy than the initial triplet states, the process leads to the emission of "upconverted" light at a shorter wavelength than the initial excitation wavelength.

The efficiency of TTA is directly dependent on the population of triplet states. researchgate.net The finding that 2-substitution on the DPA core increases the ISC rate suggests that compounds like this compound could be effective as TTA emitters (annihilators). rsc.org While a higher ISC rate may slightly decrease the prompt fluorescence, it boosts the triplet population, which in turn enhances the intensity of the delayed, TTA-induced fluorescence. researchgate.net

In a typical TTA upconversion (TTA-UC) system, direct excitation of the annihilator is often inefficient due to low absorption at the desired wavelength or a low ISC rate. To overcome this, a sensitizer (B1316253) molecule is used. The mechanism proceeds as follows:

Excitation: The sensitizer, which has strong absorption at a lower energy (longer wavelength), is excited to its singlet state.

Intersystem Crossing: The sensitizer rapidly undergoes highly efficient ISC to populate its triplet state.

Triplet Energy Transfer (TET): The sensitizer transfers its triplet energy to the annihilator (this compound) through a collision, returning the sensitizer to its ground state and promoting the annihilator to its triplet state.

Triplet-Triplet Annihilation (TTA): Two annihilator molecules in the triplet state annihilate, producing one annihilator in the higher-energy excited singlet state.

Upconverted Emission: The annihilator decays from its excited singlet state back to the ground state, emitting a high-energy (shorter wavelength) photon.

Studies on a closely related isomer, 4-(10-phenylanthracene-9-yl)benzonitrile, have shown it to be a highly effective annihilator in a TTA-UC system when paired with a platinum octaethylporphyrin sensitizer. chalmers.se This system demonstrated an upconversion quantum yield that slightly exceeded that of the benchmark annihilator, DPA, confirming that nitrile-substituted DPA derivatives are excellent candidates for TTA-UC applications. chalmers.se

| Component | Example | Role |

|---|---|---|

| Sensitizer | Platinum Octaethylporphyrin (PtOEP) chalmers.se | Absorbs low-energy light and efficiently creates triplets. |

| Annihilator (Emitter) | This compound | Receives triplet energy and undergoes TTA to emit high-energy light. |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound This compound that adheres to the specific outline provided.

There is a significant lack of published research data for this particular compound across the requested topics. The majority of scientific investigation focuses on the parent compound, 9,10-Diphenylanthracene (DPA), and its other derivatives. The introduction of a cyano group at the 2-position of the anthracene core significantly alters the molecule's electronic and photophysical properties, making it scientifically inaccurate to extrapolate findings from DPA to its 2-carbonitrile derivative.

Intramolecular Triplet-Triplet Annihilation (iTTA) Investigations

Singlet Exciton (B1674681) Diffusion Coefficients

Exciton-Excimer Interactions in Aggregated States

Photoinduced Electron Transfer (PET) Effects

Specific Electrochemiluminescence (ECL) Behavior, including Mixed Annihilation ECL

Consequently, generating a thorough, informative, and scientifically accurate article that strictly follows the requested outline is not feasible with the currently available information.

Electrochemiluminescence (ECL) Behavior

Role in Aqueous Media Applications

While extensive research into the specific applications of this compound in purely aqueous media is not widely documented in available scientific literature, the behavior of its parent compound, 9,10-diphenylanthracene (DPA), and other derivatives provides a strong basis for understanding its potential roles. The inherent hydrophobicity of the DPA core structure generally limits its solubility in water. Therefore, its applications in aqueous environments typically involve mixed-solvent systems, nano-aggregation, or incorporation into larger, water-dispersible structures.

One of the notable applications for the DPA scaffold in partially aqueous media is in the field of photocatalysis. Research has demonstrated that 9,10-diphenylanthracene can function as an effective organic photocatalyst for certain reactions conducted in mixed-solvent systems containing water. For instance, in a decarboxylative B–C coupling reaction, DPA was successfully used as a photocatalyst in a 3:1 (v/v) acetonitrile/water mixture. acs.orgacs.org Although the reaction yield was lower compared to purely organic solvents, this finding highlights the potential for developing DPA-based catalysts that can operate under aqueous or biologically compatible conditions. acs.orgacs.org The introduction of a cyano group at the 2-position of the anthracene core in this compound would modulate the electronic properties of the molecule, potentially influencing its photocatalytic activity and stability in such environments.

The photophysical properties of DPA derivatives are central to their function. Studies on non-symmetrically substituted DPA compounds, including those with moieties at the 2-position, have shown high fluorescence quantum yields (up to 0.7 in solution). nih.govrsc.org These strong emissive properties are crucial for applications in sensing and imaging. For use in aqueous media, hydrophobic molecules like this compound can be induced to form nanostructures or nanoaggregates. This self-assembly process, often assisted by surfactants, can lead to unique photophysical behaviors, including shifts in emission spectra and exciton dynamics, which could be harnessed for creating aqueous-based fluorescent probes or sensors.

The performance of the parent compound, 9,10-diphenylanthracene, as a photocatalyst in a mixed aqueous-organic system is detailed in the table below.

| Photocatalyst | Reaction Type | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| 9,10-Diphenylanthracene | Decarboxylative B–C Coupling | Acetonitrile/Water (3:1 v/v) | 17 | acs.orgacs.org |

| 9,10-Diphenylanthracene | Decarboxylative B–C Coupling | Acetonitrile (MeCN) | 82 | acs.orgacs.org |

Advanced Characterization Techniques for 9,10 Diphenylanthracene 2 Carbonitrile Research

Spectroscopic Methodologies for Electronic and Excited State Analysis

Spectroscopic techniques are fundamental to probing the electronic transitions and the fate of excited states in molecules like 9,10-Diphenylanthracene-2-carbonitrile. The introduction of the electron-withdrawing nitrile (-CN) group at the 2-position of the anthracene (B1667546) core is expected to significantly modulate the electronic properties compared to the parent 9,10-Diphenylanthracene (B110198) (DPA) molecule, making such studies particularly valuable.

Time-Resolved Fluorescence and Transient Absorption Spectroscopy

Time-resolved fluorescence and transient absorption spectroscopy are powerful pump-probe techniques used to monitor the dynamics of excited electronic states on timescales ranging from femtoseconds to milliseconds.

Time-Resolved Fluorescence Spectroscopy would measure the decay of the fluorescent emission from the first excited singlet state (S₁) of this compound after excitation with a short pulse of light. This data provides the fluorescence lifetime (τf), which is crucial for calculating the radiative and non-radiative decay rate constants. For the parent DPA compound, exciton (B1674681) dynamics leading to excimer formation have been observed in nanoaggregates and thin films on a sub-nanosecond timescale. rsc.org Similar studies on the 2-carbonitrile derivative would reveal how the nitrile group affects these intermolecular interactions and excited-state deactivation pathways.

Transient Absorption Spectroscopy complements fluorescence by probing the absorption of light by excited states. After photoexcitation, a second light pulse probes the sample to detect new absorption features corresponding to transitions from the initial excited state (S₁) to higher singlet states (Sn) or, following intersystem crossing, from the triplet state (T₁) to higher triplet states (Tn). This technique would allow for the direct observation of the triplet state, which is often not accessible via emission, and the determination of its formation yield and lifetime. For DPA, the T₁ → Tn absorption has been identified in the 420–470 nm range. researchgate.net

Table 1: Hypothetical Photophysical Data from Time-Resolved Spectroscopy This table illustrates the type of data that would be generated from time-resolved spectroscopic analysis of this compound. The values are placeholders.

| Parameter | Symbol | Expected Information | Placeholder Value |

|---|---|---|---|

| Fluorescence Lifetime | τf | Lifetime of the S₁ excited state | 1-10 ns |

| Triplet State Lifetime | τT | Lifetime of the T₁ excited state | 10-100 µs |

| Intersystem Crossing Quantum Yield | ΦISC | Efficiency of S₁ to T₁ conversion | 0.05 - 0.20 |

| S₁ → Sn Absorption Maximum | λmax (S-S) | Wavelength of excited state absorption | 500 - 600 nm |

| T₁ → Tn Absorption Maximum | λmax (T-T) | Wavelength of triplet absorption | 450 - 550 nm |

Time-Resolved Thermal Lensing (TRTL) for Heat Conversion Efficiency

Time-Resolved Thermal Lensing (TRTL) is a technique that measures the heat released by a sample following photoexcitation. When a molecule relaxes non-radiatively, the released energy heats the surrounding solvent, creating a refractive index gradient that acts as a "thermal lens." By probing this lens with a secondary laser beam, one can quantify the amount and timescale of heat release.

For this compound, TRTL would determine the heat conversion efficiency, which is the fraction of absorbed light energy that is converted into heat. This information is used to calculate important photophysical parameters, such as the quantum yield of triplet formation and the energy of the triplet state. Studies on the parent DPA compound in benzene (B151609) solution have determined a heat conversion efficiency of 0.31±0.01, which corresponds to a high fluorescence quantum yield (0.88±0.03) and a low triplet formation yield (0.04±0.02). researchgate.net Applying TRTL to the 2-carbonitrile derivative would elucidate the impact of the nitrile group on these energy dissipation pathways.

Raman and Fourier-Transform Infrared Spectroscopy for Vibrational Modes

Raman and Fourier-Transform Infrared (FTIR) spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FTIR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of molecular bonds that have a changing dipole moment.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser), providing information about vibrational modes that involve a change in the polarizability of the molecule.

For this compound, these techniques would provide a "fingerprint" spectrum, allowing for structural confirmation. Key vibrational modes of interest would include the C≡N stretching frequency of the nitrile group (typically appearing in the 2220-2260 cm⁻¹ region in the IR spectrum), as well as vibrations associated with the anthracene core and the phenyl substituents. Comparing these spectra to those of unsubstituted DPA would reveal how the electronic perturbation of the nitrile group affects the bond strengths and vibrational energies throughout the molecule. For DPA, distinct differences in Raman and IR spectra have been used to distinguish between its different crystalline polymorphs. mdpi.com

X-ray Diffraction for Crystalline and Thin Film Structures

X-ray diffraction (XRD) techniques are the gold standard for determining the atomic and molecular structure of crystalline materials. They provide precise information on bond lengths, bond angles, and the packing of molecules in the solid state, which are critical determinants of a material's bulk properties.

Single-Crystal X-ray Diffraction for Polymorphism and Packing

Single-crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, well-ordered crystal. carleton.edu The resulting diffraction pattern is used to solve the complete three-dimensional crystal structure. This analysis would determine the precise molecular geometry of this compound in the solid state, including the torsion angles between the phenyl rings and the anthracene plane.

Furthermore, SCXRD is the definitive method for identifying and characterizing polymorphism—the ability of a compound to crystallize in multiple different structures. The parent DPA is known to exhibit at least three polymorphic modifications (α, β, and γ), which differ in their molecular packing and unit cell parameters. mdpi.commdpi.com An SCXRD study of this compound would be essential to discover if it also exhibits polymorphism and to understand how the nitrile group and potential dipole-dipole interactions influence the crystal packing motifs.

Table 2: Hypothetical Crystallographic Data from SCXRD Analysis This table illustrates the type of data that would be generated from a single-crystal X-ray diffraction study of a hypothetical polymorph of this compound. The values are placeholders.

| Parameter | Description | Placeholder Value |

|---|---|---|

| Crystal System | The basic crystal symmetry | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 8.5, b = 12.0, c = 15.5 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 95.0, γ = 90 |

| Volume (ų) | Volume of the unit cell | 1575 |

| Z | Number of molecules per unit cell | 4 |

| Calculated Density (g/cm³) | Density derived from crystal structure | 1.28 |

Synchrotron X-ray Powder Diffraction for Bulk Structures

While SCXRD requires a single crystal, X-ray powder diffraction (XRPD) is used to analyze polycrystalline or powdered samples. Synchrotron-based XRPD offers significant advantages over laboratory instruments, including much higher X-ray intensity and angular resolution. synchrotron.org.au This allows for the rapid collection of high-quality data from very small sample quantities and the detection of minor crystalline phases that might be missed with conventional equipment. nih.govgoogle.com

If single crystals of this compound were difficult to grow, synchrotron XRPD could be employed to solve its crystal structure from a powder sample. It is also an invaluable tool for studying the phase purity of a bulk sample and for identifying different polymorphs in a mixture. The high resolution of synchrotron data would be crucial for distinguishing between potentially similar crystal structures of different polymorphs.

Electrochemical Techniques for Redox Characterization

Electrochemical methods are fundamental in assessing the suitability of this compound for applications in organic light-emitting diodes (OLEDs) and other electronic devices. These techniques probe the redox behavior of the molecule, providing insights into its ability to accept and donate electrons.

Cyclic Voltammetry for Redox Potentials and Reversibility

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of chemical species. It provides information on the reduction and oxidation potentials of a molecule and the stability of the resulting charged species. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured.

For the parent compound, 9,10-diphenylanthracene (DPA), cyclic voltammetry has been used to determine its redox behavior. Studies have shown that DPA undergoes two reversible one-electron oxidation steps to form the radical cation (DPA•+) and the dication (DPA2+). utexas.edu Similarly, the reduction of DPA involves a reversible one-electron step to form the radical anion (DPA•-). utexas.edu The presence of a nitrile (-CN) group, which is an electron-withdrawing group, at the 2-position of the anthracene core in this compound is expected to influence these redox potentials. The nitrile group would make the molecule more difficult to oxidize and easier to reduce compared to the unsubstituted DPA.

The reversibility of the redox processes, as observed in the CV voltammogram, is a key indicator of the chemical stability of the generated radical ions. semanticscholar.org For a process to be considered electrochemically reversible, the peak separation between the anodic and cathodic peaks (ΔEp) should be close to 59/n mV (where n is the number of electrons transferred) at room temperature, and the ratio of the peak currents (ipa/ipc) should be close to unity. utexas.edu

| Process | Potential (V vs. reference electrode) | Solvent/Electrolyte | Reversibility |

|---|---|---|---|

| Oxidation (DPA → DPA•+ + e-) | +1.29 | SO2 / 0.15 M TBAP | Reversible |

| Oxidation (DPA•+ → DPA2+ + e-) | +1.65 | SO2 / 0.15 M TBAP | Reversible |

| Reduction (DPA + e- → DPA•-) | -1.93 | DMF / 0.1 M TBAP | Reversible |

Chronopotentiometry and Coulometry for Electron Transfer Stoichiometry

To complement the findings from cyclic voltammetry, chronopotentiometry and coulometry are employed to determine the number of electrons transferred in the redox reactions (electron transfer stoichiometry).

Chronopotentiometry involves applying a constant current to the working electrode and measuring the potential as a function of time. The transition time, which is the time at which the potential changes rapidly, is related to the concentration of the electroactive species and the number of electrons transferred.

Coulometry, on the other hand, involves the complete electrolysis of the species of interest at a controlled potential. By measuring the total charge passed during the electrolysis, the number of electrons involved in the reaction can be calculated using Faraday's law. Coulometric studies on DPA have confirmed that its reduction is a one-electron process, leading to the formation of a stable radical anion solution. utexas.edu Similarly, controlled potential coulometry has demonstrated that the oxidation of DPA involves two distinct one-electron steps. utexas.edu These techniques would be applied to this compound to confirm the electron stoichiometry of its redox processes.

Advanced Microscopy and Imaging for Morphological and Device Features

The performance of organic electronic devices is not only dependent on the intrinsic properties of the molecules but also on the morphology of the thin films and the integrity of the device structure. Advanced microscopy and imaging techniques are therefore essential for characterizing these aspects.

Electron Microscopy (SEM, TEM) for Nanostructure and Film Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of materials at the micro- and nanoscale. SEM provides high-resolution images of the surface topography, while TEM allows for the investigation of the internal structure. researchgate.net

For materials like this compound, these techniques are invaluable for analyzing the morphology of thin films, which is critical for charge transport and device efficiency. SEM can reveal information about film uniformity, grain size, and the presence of defects. mdpi.com TEM, on the other hand, can provide insights into the crystal structure and orientation of nanostructures. ntu.edu.sgresearchgate.net For instance, studies on DPA have shown that different nanostructures such as nanorods, nanowires, and nanospheres can be synthesized, and their morphology can be characterized using SEM and TEM. ntu.edu.sgresearchgate.net

Chemiluminescence Imaging for Degradation Propagation

Chemiluminescence imaging is a sensitive technique used to visualize the emission of light resulting from a chemical reaction. In the context of organic materials, it can be a powerful tool for studying degradation processes. The oxidative degradation of materials in OLEDs is a major factor limiting their lifetime.

By doping a material with a chemiluminescence activator like 9,10-diphenylanthracene, it is possible to image the propagation of oxidative degradation within a polymer film. researchgate.net This technique could be adapted to study the degradation of this compound itself or its behavior as a dopant in a host material, providing crucial information for improving the operational stability of devices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. researchgate.netslideshare.net It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms within a molecule.

For this compound, 1H and 13C NMR spectroscopy would be used to confirm its molecular structure. The 1H NMR spectrum would show characteristic signals for the aromatic protons on the anthracene core and the phenyl substituents. The chemical shifts, integration, and coupling patterns of these signals would allow for the unambiguous assignment of each proton. ipb.pt The presence and position of the carbonitrile group would be confirmed by the specific chemical shifts of the neighboring protons and carbons.

Mass Spectrometry (GC-MS, ESI-MS) for Molecular Identity and Release Confirmation

Following a comprehensive search of available scientific literature and spectral databases, no specific experimental data for the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) could be located.

Consequently, the creation of detailed data tables, including molecular ion peak (m/z) and fragmentation patterns, as well as the reporting of specific research findings regarding its molecular identity and release confirmation through these methods, is not possible at this time.

The characterization of a novel or sparsely studied compound like this compound would typically involve the following hypothetical approach to mass spectrometry:

Molecular Weight and Formula Confirmation: The theoretical monoisotopic mass of this compound (C₂₇H₁₇N) is approximately 355.14 g/mol . High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm this elemental composition. In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 356.14. In a GC-MS experiment, the molecular ion (M⁺˙) would be observed at m/z 355.14.

Fragmentation Analysis: The fragmentation pattern in mass spectrometry provides a "fingerprint" that helps to elucidate the molecular structure. For this compound, fragmentation would likely involve:

Cleavage of the cyano group (-CN).

Loss of phenyl groups (C₆H₅).

Fragmentation of the anthracene core. The stability of the fused aromatic ring system would likely result in a prominent molecular ion peak.

Without experimental data, the following tables are presented as illustrative examples of how such data would be structured, based on the analysis of the parent compound, 9,10-Diphenylanthracene, and general principles of mass spectrometry.

Hypothetical GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (min) | Compound-specific, dependent on column and conditions |

| Molecular Ion (m/z) | 355 |

| Key Fragment Ions (m/z) | Data not available |

Hypothetical ESI-MS Data for this compound

| Ion Adduct | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 356.14 | Data not available |

| [M+Na]⁺ | 378.12 | Data not available |

Further empirical research is required to generate the specific mass spectral data necessary for a complete and accurate characterization of this compound.

Structure Property Relationships and Molecular Engineering of 9,10 Diphenylanthracene 2 Carbonitrile

Influence of 9,10-Diphenyl and 2-Carbonitrile Substituents on Electronic Structure

The electronic properties of 9,10-Diphenylanthracene-2-carbonitrile are a direct consequence of the interplay between its constituent parts: the anthracene (B1667546) core, the 9,10-diphenyl groups, and the 2-carbonitrile substituent. The phenyl groups attached at the 9 and 10 positions are sterically hindered, forcing them to adopt a nearly perpendicular orientation relative to the planar anthracene core. rsc.org This twisted conformation disrupts the π-conjugation between the phenyl rings and the anthracene moiety to some extent but is crucial in preventing the strong π-π stacking that often leads to fluorescence quenching in the solid state. researchgate.net

The carbonitrile (-C≡N) group at the 2-position is a potent electron-withdrawing substituent. Its introduction significantly impacts the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-withdrawing groups stabilize both the HOMO and LUMO levels, lowering their energy. This stabilization can reduce the energy gap between the orbitals, which often leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent DPA molecule. mdpi.comresearchgate.net Computational studies on similar substituted anthracenes confirm that substituents can lower the band gap by up to 0.5 eV. researchgate.net The strong dipole moment of the carbonitrile group also introduces intramolecular charge transfer (ICT) character to the excited state, further influencing the electronic and photophysical properties. researchgate.net

| Compound | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Anthracene | - | -5.92 | -2.45 | 3.47 |

| 9,10-Diphenylanthracene (B110198) (DPA) | 9,10-Diphenyl | -5.85 | -2.38 | 3.47 |

| Hypothetical this compound | 9,10-Diphenyl, 2-Cyano | -6.10 | -2.80 | 3.30 |

Note: Data for the 2-carbonitrile derivative is illustrative, based on general substituent effects described in the literature. Actual values may vary.

Molecular Conformation and Intermolecular Interactions Impact on Photophysics

The photophysics of organic materials in the solid state are governed not just by the properties of a single molecule but by the collective behavior dictated by intermolecular interactions and crystal packing. mdpi.com For this compound, the non-planar conformation is a key determinant of its solid-state properties. The bulky phenyl groups at the 9 and 10 positions create significant steric hindrance, which effectively prevents the anthracene cores of adjacent molecules from forming co-facial π-π stacks. rsc.org This structural feature is advantageous as it mitigates the formation of non-emissive excimers or aggregates that typically quench fluorescence in planar aromatic molecules. rsc.orgresearchgate.net

In the solid state, molecules of DPA derivatives often arrange in a herringbone or other slipped-stacking motifs. mdpi.com The introduction of the polar carbonitrile group can further modify these packing arrangements through dipole-dipole interactions or the formation of weak C-H···N hydrogen bonds. These specific, directional interactions can lead to more ordered packing, which in turn influences the material's photophysical properties. Depending on the precise molecular arrangement, solid-state emission can differ significantly, sometimes leading to the formation of different crystalline polymorphs, each with a unique emission spectrum. mdpi.com The interplay between steric hindrance from the phenyl groups and specific interactions from the carbonitrile group provides a mechanism for controlling the chromophore packing and, consequently, the desired luminescent properties in the solid state. mdpi.com

Engineering Emission Wavelength and Quantum Efficiency through Structural Modification

The emission wavelength and photoluminescence quantum efficiency (PLQY) of DPA derivatives can be precisely engineered through targeted structural modifications. The introduction of the electron-withdrawing carbonitrile group at the 2-position of the DPA core is a primary example of this strategy. This substitution typically induces a red-shift in the emission spectrum compared to the deep-blue emission of unsubstituted DPA, moving the color towards the blue or sky-blue region. rsc.orgrsc.org This shift is a result of the altered HOMO-LUMO energy gap and potential for intramolecular charge transfer in the excited state. nih.gov

Further tuning can be achieved by modifying the peripheral 9,10-phenyl groups. For instance, attaching alkyl chains to the para-positions of these phenyl rings can enhance the solubility and film-forming properties of the material, which is crucial for solution-based device fabrication. rsc.org These bulky alkyl groups also increase the distance between chromophores in the solid state, further suppressing intermolecular quenching and potentially increasing the PLQY. researchgate.net By varying the nature and position of substituents, a library of emitters with tailored properties can be developed. Non-symmetrical substitution is another effective strategy to disrupt crystallization and promote the formation of stable amorphous films, which often exhibit higher quantum efficiencies. rsc.org This approach has been shown to yield high fluorescence quantum yields, reaching up to 0.9 in a polymer host for some non-symmetric DPA derivatives. rsc.org

| Compound | Substituents | Emission Max (nm, Solution) | PLQY (Solution) | Emission Color |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (DPA) | - | ~410-430 | ~0.90-1.00 researchgate.netomlc.org | Deep Blue |

| 4-(10-phenylanthracen-9-yl)benzonitrile | Phenyl, 4-cyanophenyl | ~435 | ~0.95 rsc.org | Blue |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(trifluoromethyl)phenyl | ~432 | ~0.96 rsc.org | Blue |

| 2-substituted DPA derivatives | Varies (e.g., Phenyl, Pentyl) | <450 | up to 0.70 rsc.org | Deep Blue |

Design Principles for Modulating Exciton (B1674681) Dynamics and Charge Transport

For applications in organic light-emitting diodes (OLEDs), both efficient luminescence and effective charge transport are essential. The molecular design of this compound incorporates principles aimed at optimizing both properties. The inherent non-planar structure of DPA derivatives disrupts long-range molecular ordering, favoring the formation of amorphous thin films. researchgate.net While crystalline materials can exhibit high charge mobility along specific axes, amorphous films often provide more isotropic and uniform charge transport, which is beneficial for device performance.

The introduction of substituents at the 2-position, such as the carbonitrile group, has been shown to improve charge transport properties. researchgate.net This modification, combined with further functionalization of the 9,10-phenyl rings with alkyl groups, can lead to materials with very high hole drift mobilities, in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹ in solution-processed films. researchgate.netrsc.org The design principle involves creating a molecule that maintains a high PLQY while simultaneously possessing a morphology that facilitates efficient charge movement.

Exciton dynamics are also heavily influenced by molecular structure. In the solid state, photoexcitation creates excitons (electron-hole pairs) that can diffuse through the material. rsc.org The rate of this diffusion is impeded by the non-planar structure of DPA, which increases the intermolecular distance between the anthracene cores compared to planar anthracene. rsc.org However, ordered molecular packing can facilitate faster exciton diffusion. rsc.org The ultimate goal is to design a material where radiative decay of excitons is the dominant process, minimizing non-radiative losses and preventing exciton trapping at defect sites. The balance between amorphous character for high PLQY and sufficient local order for good charge transport is a key challenge in the molecular engineering of these materials.

Polymorphism Control and its Effect on Material Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical phenomenon in materials science as different polymorphs of the same material can exhibit vastly different physical properties, including solubility, stability, and optoelectronic characteristics. mdpi.comillinois.edu The parent compound, 9,10-diphenylanthracene (DPA), is known to have at least three polymorphs (α, β, and γ), which are distinguished by their molecular packing and crystal morphology. mdpi.commdpi.com For example, the α-polymorph is the most thermodynamically stable phase. mdpi.com

These principles of polymorphism are directly applicable to this compound. The introduction of the 2-carbonitrile group adds another layer of complexity to the intermolecular interactions, potentially leading to a unique set of polymorphic structures. Controlling the crystallization process is therefore essential for targeting a specific polymorph with desired properties. Techniques such as additive-assisted crystallization, where small amounts of other molecules are used to influence the nucleation and growth process, have proven effective in selectively crystallizing metastable polymorphs of DPA. mdpi.comresearchgate.net By carefully selecting solvents, temperatures, and additives, it is possible to control the molecular packing and thus tune the material's solid-state fluorescence and charge transport properties without altering its chemical structure. mdpi.com The reversible transformation between crystalline and amorphous phases can also be exploited for applications in sensors and memory devices. acs.org

Tailoring Self-Assembly and Aggregation-Induced Emission (AIE) Behavior

Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregates. polymer.cn In contrast, a class of molecules known as AIE luminogens (AIEgens) exhibit the opposite behavior: they are weakly emissive in dilute solutions but become highly luminescent upon aggregation. rsc.orgresearchgate.net This phenomenon is often attributed to the restriction of intramolecular motion (RIM), particularly the restriction of intramolecular rotation (RIR), in the aggregated state. polymer.cnresearchgate.net

DPA and many of its derivatives are classic examples of AIE-active molecules. rsc.orgrsc.org In solution, the phenyl groups at the 9 and 10 positions can rotate freely. This rotation provides an efficient non-radiative pathway for the decay of the excited state, resulting in low fluorescence quantum yields. polymer.cn When the molecules aggregate in the solid state or in poor solvents, the physical constraint of the surrounding molecules hinders these rotations. polymer.cnresearchgate.net This blockage of the non-radiative decay channel forces the excited state to decay radiatively, leading to a dramatic increase in fluorescence intensity. polymer.cn

The self-assembly and AIE behavior of this compound can be tailored through molecular design. The carbonitrile group can influence the mode of aggregation through dipole-dipole interactions, while modifications to the peripheral phenyl rings can alter steric hindrance and solubility, thereby controlling the size and morphology of the aggregates. By rationally designing the molecular structure, it is possible to control the self-assembly process to form specific nanostructures, such as nanowires, with high quantum efficiencies. rsc.org Understanding and controlling the AIE phenomenon is crucial for developing high-performance solid-state lighting and sensing applications. researchgate.net

Applications of 9,10 Diphenylanthracene 2 Carbonitrile in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9,10-diphenylanthracene (B110198) are well-regarded for their application in OLEDs, primarily due to their high fluorescence quantum yields and deep blue emission, a crucial component for full-color displays and solid-state lighting. nih.govdatapdf.com The introduction of substituents at the 2-position of the DPA core, creating a non-symmetric structure, has been explored as a strategy to enhance material properties and device performance. rsc.org

Emitter Materials for Deep Blue and Tunable Luminescence

The parent 9,10-diphenylanthracene is a benchmark deep-blue emitter. nih.govwikipedia.org Non-symmetric substitution at the 2-position with various functional groups allows for the fine-tuning of the emission color while aiming to preserve the desirable deep-blue luminescence. For instance, the introduction of small, poorly conjugated substituents like phenyl or pentyl groups at the 2-position has been shown to maintain the emission in the deep-blue range (<450 nm). rsc.org

The carbonitrile group, being strongly electron-withdrawing, is expected to influence the intramolecular charge transfer characteristics of the molecule. This can lead to a red-shift in the emission spectrum compared to the unsubstituted DPA. A similar effect is observed in aza-DPA derivatives, where the nitrogen incorporation results in a red-shift in both absorption and emission spectra due to a lowering of the HOMO/LUMO gap. rsc.org This suggests that the luminescence of 9,10-diphenylanthracene-2-carbonitrile could be tuned, potentially moving from deep-blue towards the sky-blue region of the spectrum.

Research on related 2-substituted DPA derivatives has demonstrated high fluorescence quantum yields, reaching up to 0.7 in solution and up to 0.9 in a polymer host. rsc.org This high efficiency is a critical attribute for emitter materials in high-performance OLEDs.

Table 1: Photophysical Properties of 2-Substituted 9,10-Diphenylanthracene Derivatives in Solution (Data based on related 2-substituted DPA compounds as a proxy for this compound)

| Compound (Substitution at 2-position) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| Phenyl | 358, 377, 398 | 405, 427 | 0.70 |

| Pentyl | 357, 376, 396 | 403, 425 | 0.68 |

Data sourced from studies on non-symmetric DPA derivatives. rsc.org

Role as Host and Charge Transport Layers

In addition to serving as emitters, DPA derivatives can function as host materials in the emissive layer of an OLED or as components in charge transport layers. rsc.org A good host material should possess a wide energy bandgap and appropriate energy levels to facilitate efficient energy transfer to the guest emitter molecules. The parent DPA is known to be a molecular organic semiconductor. wikipedia.org

The non-symmetric substitution at the 2-position can improve the film-forming properties of DPA derivatives, which is crucial for fabricating stable and uniform thin films in OLEDs. rsc.org This has been shown to result in materials with higher glass transition temperatures (up to 92 °C), indicating better morphological stability. rsc.org Such stability is vital for the longevity and reliability of OLED devices.

Furthermore, modifications at the 2-position have been demonstrated to enhance charge transport properties. Studies on solution-processed amorphous films of 2-substituted DPA compounds have shown very high hole drift mobilities, in the range of ~5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net This excellent hole-transporting capability suggests that this compound could be a valuable component in hole transport layers (HTLs) or as a hole-transporting host material in the emissive layer. The electron-withdrawing nitrile group might also impart electron-transporting properties, potentially leading to a material with ambipolar charge transport characteristics.

Device Architectures and Performance Evaluation

The performance of OLEDs incorporating DPA derivatives is highly dependent on the device architecture, which typically consists of multiple layers to optimize charge injection, transport, and recombination. A common device structure includes an anode (like ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.

In devices utilizing DPA derivatives, they can be employed as the emissive material in the EML. For instance, OLEDs fabricated with 2-aza-9,10-diphenylanthracene as the active layer have been studied. rsc.org While specific performance data for this compound is not available, the performance of related DPA-based blue-emitting devices can provide an indication of its potential. Efficient blue electroluminescence has been achieved from the parent 9,10-diphenylanthracene, with devices showing a luminous efficiency of 2.9 cd/A and a maximum luminance of about 10,344 cd/m². researchgate.net

The introduction of the carbonitrile group would likely necessitate a careful selection of adjacent charge transport layers to ensure efficient charge injection and to prevent exciplex formation at the interfaces, which can lead to undesirable red-shifted emission and reduced efficiency. rsc.org

Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties observed in some DPA derivatives make them promising candidates for the active layer in OFETs. nih.govmdpi.com An OFET is a type of transistor that uses an organic semiconductor as the active channel material, and its performance is primarily characterized by the charge carrier mobility and the on/off current ratio.

Active Layer Components and Charge Carrier Mobility

The charge carrier mobility in an organic semiconductor is a measure of how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field. High mobility is essential for fast-switching transistors.

While there is no specific data on the charge carrier mobility of this compound, studies on the parent 9,10-diphenylanthracene have provided some insights. Bulk crystals of DPA have been reported to exhibit ambipolar charge transport, meaning they can conduct both holes and electrons. mdpi.com These crystals showed a high electron mobility of 13 cm²/Vs and a lower hole mobility of 3.7 cm²/Vs. mdpi.com This inherent ambipolarity is a desirable characteristic for certain electronic applications.

The introduction of an electron-withdrawing carbonitrile group at the 2-position would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This generally facilitates electron injection and transport, suggesting that this compound could be a promising n-type or ambipolar semiconductor. The high hole drift mobilities observed in other 2-substituted DPA derivatives further support the potential for efficient charge transport in this class of materials. rsc.org

Table 2: Charge Carrier Mobilities of 9,10-Diphenylanthracene and Related Derivatives (Data is for the parent DPA and other derivatives, as specific data for the 2-carbonitrile compound is not available)

| Compound | Device Type | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] |

| 9,10-Diphenylanthracene (Bulk Crystal) | - | 3.7 | 13 |

| 2-Substituted DPA Derivatives (Amorphous Film) | - | ~5 × 10⁻³ – 1 × 10⁻² | Not Reported |

Data sourced from various studies on DPA and its derivatives. rsc.orgmdpi.com

Thin Film Morphology and Crystalline Characteristics in Device Performance

The performance of an OFET is not solely determined by the intrinsic properties of the semiconductor molecule but is also heavily influenced by the morphology and crystallinity of the thin film in the device channel. A well-ordered, crystalline thin film with significant π-π stacking between adjacent molecules generally leads to higher charge carrier mobility, as it provides efficient pathways for charge transport.

The non-symmetric nature of this compound, resulting from the substitution at the 2-position, can play a crucial role in its solid-state packing and thin-film morphology. As observed with other non-symmetric DPA derivatives, this can help to suppress unwanted crystallization and promote the formation of stable amorphous films. rsc.orgresearchgate.net While amorphous films might have lower mobility compared to single crystals, their uniformity and reproducibility are advantageous for large-area device fabrication.

Conversely, controlling the deposition conditions could potentially lead to the formation of ordered polycrystalline films with desirable molecular packing for efficient charge transport. The packing motif, whether it be herringbone or lamellar, and the degree of π-orbital overlap between neighboring molecules are critical factors that dictate the charge carrier mobility. For instance, ring-fused derivatives of DPA have shown that different packing motifs (one-dimensional π-stacks versus a two-dimensional herringbone motif) can lead to vastly different electronic properties, ranging from insulating to efficient ambipolar charge transport. nih.govacs.org Therefore, understanding and controlling the thin-film morphology of this compound would be paramount to optimizing its performance in OFETs.

Photon Upconversion Devices

9,10-Diphenylanthracene (DPA) and its derivatives are pivotal components in the field of photon upconversion, a process that converts lower-energy photons into higher-energy ones. This capability is particularly valuable in applications ranging from solar energy harvesting to biological imaging. The primary mechanism driving this process in DPA-based systems is triplet-triplet annihilation (TTA).

Triplet-Triplet Annihilation (TTA) Upconversion for Solar Energy Conversion

Triplet-triplet annihilation upconversion (TTA-UC) is a significant strategy for enhancing the efficiency of solar energy conversion technologies. researchgate.net It addresses a fundamental limitation of photovoltaic devices, known as the Shockley-Queisser limit, by converting sub-bandgap photons that would otherwise be lost into photons with sufficient energy to be absorbed. diva-portal.org The TTA-UC process involves a sensitizer (B1316253) molecule that absorbs low-energy photons and transfers its triplet energy to an annihilator (or emitter), such as a DPA derivative. When two of these energized annihilator molecules interact, they undergo TTA, resulting in one molecule being promoted to a higher-energy singlet excited state, which then emits a higher-energy photon. nih.gov

The effectiveness of TTA-UC is contingent on several factors, including the triplet energy transfer efficiency between the sensitizer and the annihilator, the triplet lifetime of the annihilator, and the statistical probability of forming a singlet state from the annihilation of two triplets. diva-portal.orgnih.gov DPA is an excellent candidate for the annihilator role due to its high fluorescence quantum yield and suitable triplet energy level. researchgate.net

Research has demonstrated the potential of DPA and its derivatives in TTA-UC systems. For instance, dimers of DPA have been investigated to understand the intramolecular upconversion mechanism, with a meta-coupled DPA dimer exhibiting an impressive upconversion quantum yield of 21.2%, close to the 24.0% of the monomeric DPA. diva-portal.org The performance of this dimer was attributed to its longer triplet lifetime. diva-portal.org

For practical application in solar energy, it is crucial for these systems to function efficiently under low-intensity, non-coherent light, such as solar irradiation. diva-portal.org The intensity threshold (Ith), which marks the transition to a more efficient upconversion regime, is a critical parameter. A lower Ith value is desirable for solar applications. diva-portal.org Modifications to the DPA structure, such as adding bulky isopropyl groups, have been shown to improve the upconversion quantum yield in the solid state by enhancing the dispersibility of the sensitizer within the emitter crystals. rsc.org

| System | Sensitizer | Annihilator/Emitter | Upconversion Quantum Yield (ΦUC) | Notes |

| DPA Monomer | Platinum octaethylporphyrin | 9,10-Diphenylanthracene (DPA) | 24.0% | Serves as a benchmark for comparison. diva-portal.org |

| DPA Dimer | Platinum octaethylporphyrin | 1,3-DPA2 (meta-coupled dimer) | 21.2% | Outperformed other ortho- and para-coupled dimers. diva-portal.org |

| Sterically Protected DPA | Platinum octaethylporphyrin | bDPA-2 (DPA with bulky isopropyl groups) | 0.92 ± 0.05% (in crystals) | Showed improved performance in the solid state. rsc.org |

| Silicon Nanocrystals | - | 9,10-Diphenylanthracene (DPA) | up to 7 ± 0.9% | Demonstrates triplet exciton (B1674681) transfer from silicon to a molecular acceptor. sigmaaldrich.com |

Integration in Bioimaging and Sensing Systems

The ability of DPA-based systems to upconvert light also finds applications in bioimaging and sensing. Upconversion nanoparticles can be used for low-power excited bioimaging in vivo. tcichemicals.com Fluorescent nanoparticles derived from DPA and its analogs can be prepared and used for efficient and long-term bioimaging due to their intense fluorescence, good photostability, and biocompatibility. researchgate.net The use of near-infrared (NIR) light for excitation in these systems is particularly advantageous for biological applications as it allows for deeper tissue penetration and reduces autofluorescence from biological tissues. researchgate.net

Chemiluminescent Systems and Activators

9,10-Diphenylanthracene is a well-known sensitizer in chemiluminescence, the emission of light from a chemical reaction. wikipedia.org It is famously used in glow sticks to produce blue light. wikipedia.org The general mechanism involves a chemical reaction that produces a high-energy intermediate, which then transfers its energy to the DPA molecule, exciting it to a singlet state. The subsequent decay of the excited DPA to its ground state results in the emission of light.

Chemically Induced Electron Exchange Luminescence Applications

A specific type of chemiluminescence where DPA plays a crucial role is chemically induced electron exchange luminescence (CIEEL). In this process, an electron transfer from a donor to an acceptor generates radical ions, and their subsequent annihilation populates an excited state of the luminophore (DPA), leading to light emission. tcichemicals.com This mechanism is central to the operation of peroxyoxalate chemiluminescence systems, where the reaction of an oxalate (B1200264) ester with hydrogen peroxide generates a key intermediate that efficiently excites DPA. researchgate.net The chemiluminescence emission spectrum of DPA in these systems is essentially identical to its fluorescence spectrum. researchgate.net

Electrogenerated chemiluminescence (ECL) is another area where DPA is extensively studied. In ECL, the reactive species are generated at the surface of an electrode. The annihilation of electrochemically generated radical cations and anions of DPA leads to the formation of the excited state and subsequent light emission. utexas.edunih.gov Studies have shown that DPA can exhibit upconverted blue ECL through triplet-triplet energy transfer from a co-reactant followed by TTA. rsc.org

Sensors for Chemical and Environmental Analysis

The fluorescent properties of 9,10-diphenylanthracene and its derivatives make them excellent candidates for the development of chemical sensors. These sensors typically operate based on the principle that the presence of an analyte modulates the fluorescence of the DPA-based probe.

Development of Fluorescence-Based Sensors

Fluorescence-based sensors offer high sensitivity and selectivity for the detection of a wide range of analytes. DPA derivatives have been incorporated into sensor designs for detecting various species. For instance, an aggregation-induced electrochemiluminescence immunosensor based on DPA cubic nanoparticles has been developed for the ultrasensitive detection of aflatoxin B1. nih.gov In this system, the aggregation of the nanoparticles restricts molecular movement, which in turn enhances the ECL emission. The presence of the target analyte quenches this emission, allowing for quantitative detection with a very low detection limit of 3 fg/mL. nih.gov

The development of non-symmetric DPA derivatives has also been explored to create deep-blue emitters with enhanced charge transport properties, which can be beneficial for sensor applications. rsc.org These modifications can improve film-forming properties and lead to high fluorescence quantum yields. rsc.org Furthermore, DPA-based fluorescent probes are being investigated as reporters of lipid membrane phase transitions, indicating their potential in biophysical studies and sensing applications related to cell membranes. researchgate.net

| Sensor Type | Analyte | Principle | Key Findings |

| Electrochemiluminescence Immunosensor | Aflatoxin B1 | Aggregation-induced emission and quenching | Ultrasensitive detection with a limit of 3 fg/mL. nih.gov |

| Fluorescence Probe | Lipid Membrane Phase | Changes in fluorescence in response to membrane fluidity | Can report on pre- and main phase transitions of lipids. researchgate.net |

Electrochemiluminescent Sensor Platforms

9,10-Diphenylanthracene (DPA), a compound structurally similar to this compound, has been effectively utilized in the development of electrochemiluminescent (ECL) sensor platforms. These platforms harness the light-emitting properties of DPA when electrochemically stimulated to detect and quantify various analytes with high sensitivity and specificity. The unique photophysical properties of DPA and its derivatives, such as high fluorescence quantum yields and the ability to undergo efficient electron transfer reactions, make them excellent candidates for use as luminophores in ECL-based detection systems.

A notable application of DPA in this area is in the fabrication of immunosensors. For instance, researchers have developed a label-free aggregation-induced electrochemiluminescence immunosensor for the ultrasensitive detection of aflatoxin B1 (AFB1), a potent mycotoxin. nih.govsciopen.com This sensor is based on 9,10-diphenylanthracene cubic nanoparticles (DPA CNPs). nih.gov A bright and stable ECL signal is generated when these nanoparticles are immobilized on a glassy carbon electrode in the presence of tri-n-propylamine (TPA). nih.gov The underlying principle of this sensor is the aggregation-induced emission characteristic of the DPA nanoparticles. nih.gov In the aggregated state, the intramolecular movements are restricted, which minimizes non-radiative energy loss and consequently enhances the emission of photons, leading to a stronger ECL signal. nih.gov

The detection mechanism of the AFB1 immunosensor relies on the quenching of the ECL signal in the presence of the target analyte. The immunosensor is designed in such a way that the binding of AFB1 to its corresponding antibody on the electrode surface leads to a decrease in the ECL intensity. This quenching effect is proportional to the concentration of AFB1, allowing for its quantitative determination. nih.gov This sensor has demonstrated a linear response to AFB1 over a wide concentration range, from 0.01 pg/mL to 100 ng/mL, with a remarkably low detection limit of 3 fg/mL. nih.gov The successful application of this sensor for detecting AFB1 in walnut samples highlights its potential for practical use in food safety analysis. nih.gov The high sensitivity, accuracy, and stability of this DPA-based ECL immunosensor underscore the significant potential of this class of compounds in developing advanced analytical tools for various fields, including food safety and medical diagnostics. nih.gov

The following table summarizes the key performance characteristics of the DPA-based ECL immunosensor for aflatoxin B1 detection:

| Parameter | Value | Reference |

| Analyte | Aflatoxin B1 (AFB1) | nih.gov |

| Luminophore | 9,10-Diphenylanthracene cubic nanoparticles (DPA CNPs) | nih.gov |

| Detection Range | 0.01 pg/mL - 100 ng/mL | nih.gov |

| Limit of Detection | 3 fg/mL | nih.gov |

| Sample Matrix | Walnut | nih.gov |

Stability and Degradation Mechanisms of 9,10 Diphenylanthracene 2 Carbonitrile in Device Environments

Thermal Stability Studies

The thermal robustness of organic materials is a key determinant of their suitability for applications in electronic devices, which often operate at elevated temperatures. The inherent stability of the anthracene (B1667546) core, combined with the bulky phenyl substituents at the 9 and 10 positions, contributes to the high thermal stability of the DPA framework.

The molecular architecture of anthracene derivatives significantly influences their thermal stability. For the parent compound, 9,10-diphenylanthracene (B110198), studies have shown that it possesses good thermal stability. The introduction of substituents onto the anthracene core can either enhance or diminish this stability. While specific degradation pathways for 9,10-diphenylanthracene-2-carbonitrile are not extensively detailed in the available literature, general principles of organic chemistry suggest that the strong carbon-carbon and carbon-nitrogen bonds within the carbonitrile group would not significantly lower the degradation temperature compared to the parent DPA. In fact, functionalization at the 9,10-positions of anthracene has been demonstrated as an effective method for tuning the thermal stability of the material. mdpi.com

Table 1: Thermal Properties of 9,10-Diphenylanthracene Polymorphs

| Crystal Type | Endothermic Peak (°C) |

| DPA-Melt | 342.4 |

| DPA-Solution | 352.0 |

This table is based on data for the parent compound 9,10-diphenylanthracene.

The performance of devices incorporating DPA derivatives at elevated temperatures is directly linked to the material's thermal stability. The high decomposition temperatures observed for DPA and its derivatives suggest that devices utilizing these materials can be expected to maintain their performance under typical operating conditions. mdpi.com For example, the melting point of DPA is significantly higher than that of other organic scintillators like stilbene, allowing it to be used in a wider temperature range. mdpi.com The introduction of a carbonitrile group is not expected to drastically alter this advantageous property. Studies on non-symmetric DPA derivatives have shown that substitutions can lead to high glass transition temperatures (up to 92 °C), which is beneficial for morphological stability in thin-film devices at elevated temperatures. rsc.org

Photochemical Stability and Resistance to Photo-Degradation

The absorption of light can lead to photochemical reactions that degrade organic materials, thereby limiting the lifetime of optoelectronic devices. The anthracene core is known to be susceptible to photo-oxidation.

A common degradation pathway for anthracene and its derivatives in the presence of light and oxygen is photo-oxidation, often involving the formation of an endoperoxide. nih.govplos.org This process is typically mediated by singlet oxygen, a reactive oxygen species generated through energy transfer from the photoexcited anthracene derivative. The general mechanism involves the [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene core. plos.org This reaction disrupts the aromaticity of the central ring, leading to a loss of the material's desired electronic and optical properties. For substituted anthracenes, the substituents can influence the rate and efficiency of this photo-oxidation process. nih.gov